4-(4-Fluorophenyl)benzoic acid

Catalog No.
S718938
CAS No.
5731-10-2
M.F
C13H9FO2
M. Wt
216.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Fluorophenyl)benzoic acid

CAS Number

5731-10-2

Product Name

4-(4-Fluorophenyl)benzoic acid

IUPAC Name

4-(4-fluorophenyl)benzoic acid

Molecular Formula

C13H9FO2

Molecular Weight

216.21 g/mol

InChI

InChI=1S/C13H9FO2/c14-12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(15)16/h1-8H,(H,15,16)

InChI Key

LXWNTLBMNCXRQN-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)F)C(=O)O

The exact mass of the compound 4-(4-Fluorophenyl)benzoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(4-Fluorophenyl)benzoic acid is a fluorinated biaryl building block widely utilized in fragment-based drug discovery, advanced material synthesis, and high-performance polymer formulation. Featuring a highly stable distal para-fluoro substituent and a reactive carboxylic acid group, this compound serves as a critical intermediate for synthesizing Bcl-xL/Bcl-2 inhibitors, liquid crystal frameworks, and thermally robust metal-organic frameworks (MOFs). Its primary procurement value lies in its dual functionality: the fluorine atom provides a precise lipophilic and NMR-active anchor for biological targets, while the rigid biphenyl core and carboxylic acid enable chemoselective coupling and coordination without the cross-coupling risks associated with heavier halogenated analogs [1].

Substituting 4-(4-Fluorophenyl)benzoic acid with non-fluorinated analogs (like 4-biphenylcarboxylic acid) or heavier halogenated variants (like 4'-chlorobiphenyl-4-carboxylic acid) fundamentally compromises both synthetic yield and application performance. In fragment-based drug discovery, the absence of the fluorine atom eliminates the 19F NMR screening handle and reduces the compound's binding affinity to hydrophobic target grooves, such as those in the Bcl-xL protein [1]. In material science, replacing the fluoro group with a non-fluorinated proton lowers the melting point by approximately 18 °C, significantly reducing the thermal stability of downstream polymers and liquid crystals . Furthermore, attempting to use chloro- or bromo-analogs introduces competitive oxidative addition sites during palladium-catalyzed transformations, leading to unwanted cross-coupling side reactions and drastically lowering the chemoselective yield of target amides and esters.

Validated Anchor Fragment for Bcl-xL Hydrophobic Groove Binding

In NMR-based screening for antiapoptotic protein inhibitors, 4-(4-Fluorophenyl)benzoic acid demonstrated a baseline binding affinity (Kd) of ~300 μM to the hydrophobic groove of Bcl-xL. The carboxylate group forms a critical electrostatic interaction with the R139 residue, while the fluorobiphenyl moiety optimally occupies the hydrophobic pocket, serving as a validated anchor that was subsequently elaborated into nanomolar (Ki = 36 nM) acylsulfonamide inhibitors [1].

Evidence DimensionBcl-xL Binding Affinity (Kd)
Target Compound Data~300 μM (Initial fragment hit)
Comparator Or BaselineGeneric non-optimized biaryl fragments (No specific binding anchor)
Quantified DifferenceEstablished a 300 μM baseline anchor, enabling a >8000-fold affinity gain during parallel synthesis.
ConditionsSAR by NMR screening against Bcl-xL protein.

Provides medicinal chemists with a structurally validated, NMR-active starting fragment for the parallel synthesis of Bcl-2 family protein inhibitors.

Enhanced Solid-State Thermal Stability for Material Science

The para-fluoro substitution on the biphenyl core significantly enhances the solid-state packing and thermal stability of the compound. 4-(4-Fluorophenyl)benzoic acid exhibits a melting point range of 241.0–246.0 °C, which is substantially higher than the non-fluorinated baseline, 4-biphenylcarboxylic acid, which melts at 223.0–228.0 °C.

Evidence DimensionMelting Point (Thermal Stability Indicator)
Target Compound Data241.0–246.0 °C
Comparator Or Baseline4-Biphenylcarboxylic acid (223.0–228.0 °C)
Quantified Difference~18 °C increase in melting point.
ConditionsStandard clear melt determination.

Ensures superior thermal stability for downstream applications in high-temperature polymers, liquid crystals, and metal-organic frameworks (MOFs).

Resistance to Unwanted Cross-Coupling in Parallel Synthesis

Unlike 4'-chlorobiphenyl-4-carboxylic acid or 4'-bromobiphenyl-4-carboxylic acid, the C-F bond in 4-(4-Fluorophenyl)benzoic acid is highly resistant to oxidative addition by palladium catalysts. This allows buyers to perform aggressive functionalization at the carboxylic acid site (such as EDC/DMAP-mediated acylsulfonamide formation) without risking competitive cross-coupling at the distal halogen position, ensuring high-purity intermediate yields [1].

Evidence DimensionHalogen site reactivity in metal-catalyzed couplings
Target Compound DataC-F bond remains inert during standard cross-coupling.
Comparator Or Baseline4'-chloro- or 4'-bromo- analogs (Susceptible to competitive oxidative addition).
Quantified DifferenceChemoselective isolation of carboxylic acid functionalization versus halogen site activation.
ConditionsStandard Pd-catalyzed or aggressive amidation conditions.

Eliminates the need for complex orthogonal protection strategies, streamlining parallel synthesis workflows and improving overall yield.

Synthesis of Antiapoptotic Protein Inhibitors (Bcl-xL/Bcl-2)

This compound is the right choice for medicinal chemistry teams conducting parallel synthesis of Bcl-xL and Bcl-2 inhibitors. Its validated 300 μM baseline affinity and 19F NMR handle make it an ideal starting fragment for elaborating into nanomolar acylsulfonamide therapeutics [1].

Formulation of High-Thermal-Stability Liquid Crystals and Polymers

Due to its ~18 °C higher melting point compared to non-fluorinated analogs, this compound is highly suited for material science applications requiring robust solid-state packing, such as the synthesis of thermally stable liquid crystal frameworks and advanced heat-resistant polymers.

Chemoselective Parallel Synthesis of Biaryl Libraries

For laboratories building diverse biaryl libraries, the inert nature of the C-F bond allows for aggressive functionalization of the carboxylic acid (e.g., forming complex amides or esters) without the cross-coupling risks associated with chloro- or bromo-biphenyl precursors, thereby maximizing throughput and purity [1].

XLogP3

3.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

216.05865769 Da

Monoisotopic Mass

216.05865769 Da

Heavy Atom Count

16

UNII

1UPF6UD3CR

GHS Hazard Statements

Aggregated GHS information provided by 196 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 196 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 195 of 196 companies with hazard statement code(s):;
H302 (98.97%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (99.49%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.49%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4'-FLUORO-1,1'-BIPHENYL-4-CARBOXYLIC ACID

Dates

Last modified: 08-15-2023

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